molecular formula C10H11NO B3349809 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- CAS No. 23967-95-5

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

Cat. No.: B3349809
CAS No.: 23967-95-5
M. Wt: 161.2 g/mol
InChI Key: KRIFUVLQYVRIKI-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzamide with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired isoindoline structure . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while substitution reactions can produce a variety of functionalized isoindolines .

Scientific Research Applications

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoindoline ring .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

2-ethyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIFUVLQYVRIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474838
Record name 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23967-95-5
Record name 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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